![molecular formula C9H11ClN2 B1279594 2-Chloro-4-pyrrolidinopyridine CAS No. 874758-84-6](/img/structure/B1279594.png)
2-Chloro-4-pyrrolidinopyridine
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Overview
Description
Synthesis Analysis
The synthesis of 2-Chloro-4-pyrrolidinopyridine involves various methods. One such method involves the use of a bifunctional 4-pyrrolidinopyridine as a powerful Lewis base catalyst. The catalyst structure features a 4-hydroxy-2-(hydroxydiphenylmethyl)pyrrolidine-1-formyl group at the pyridine’s C3 site and a chiral side arm at the C2 position of the p-pyrrolidine ring .Molecular Structure Analysis
The molecular formula of 2-Chloro-4-pyrrolidinopyridine is C9H11ClN2. The molecular weight is 182.65 g/mol . The InChI is 1S/C9H11ClN2/c10-9-7-8(3-4-11-9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 .Chemical Reactions Analysis
The chemical reactions involving 2-Chloro-4-pyrrolidinopyridine are diverse. For instance, it has been used in the synthesis of 5-aminoaryl pyridines and 5-phenol pyridines .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-4-pyrrolidinopyridine include a molecular weight of 182.65 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 .Scientific Research Applications
Anti-Inflammatory Activities
2-Chloro-4-pyrrolidinopyridine is used in the synthesis of pyrimidines, which have been found to exhibit a range of pharmacological effects including anti-inflammatory activities . Pyrimidines inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Synthesis of 2-Anilinopyrimidines
2-Chloro-4-pyrrolidinopyridine can be used in the synthesis of 2-anilinopyrimidines . This process involves aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . The substituents have a significant impact on the course and efficiency of the reaction .
Inhibitors of NF-κB and AP-1
Through solution-phase parallel synthesis and high throughput evaluation, several new 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamides were recognized as NF-κB and AP-1 inhibitors . The tested derivatives were noticed to inhibit both IL-2 and IL-8 levels .
Synthesis of Imidazo[4,5-b]pyridine Skeleton
2-Chloro-4-pyrrolidinopyridine can be used in the synthesis of an imidazo[4,5-b]pyridine skeleton . This is a highly efficient, clean, and simple procedure that uses environmentally benign H2O-IPA as a green solvent .
Antioxidant Activities
Pyrimidines, which can be synthesized using 2-Chloro-4-pyrrolidinopyridine, are known to exhibit antioxidant activities . They help in neutralizing harmful free radicals in the body .
Antimicrobial Activities
Pyrimidines synthesized using 2-Chloro-4-pyrrolidinopyridine have been found to exhibit antimicrobial activities . They display antibacterial, antiviral, antifungal, and antituberculosis effects .
Safety and Hazards
properties
IUPAC Name |
2-chloro-4-pyrrolidin-1-ylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c10-9-7-8(3-4-11-9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJAIBOGGBWBGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50470375 |
Source
|
Record name | 2-Chloro-4-pyrrolidinopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50470375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-pyrrolidinopyridine | |
CAS RN |
874758-84-6 |
Source
|
Record name | 2-Chloro-4-pyrrolidinopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50470375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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